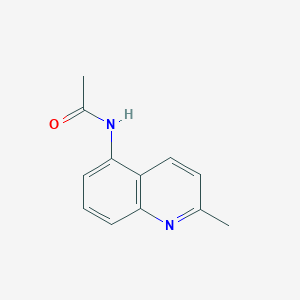

N-(2-methylquinolin-5-yl)acetamide

CAS No.: 86053-23-8

Cat. No.: VC8013273

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86053-23-8 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | N-(2-methylquinolin-5-yl)acetamide |

| Standard InChI | InChI=1S/C12H12N2O/c1-8-6-7-10-11(13-8)4-3-5-12(10)14-9(2)15/h3-7H,1-2H3,(H,14,15) |

| Standard InChI Key | JQNGUBDEHJXCHA-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C |

Introduction

N-(2-methylquinolin-5-yl)acetamide is a chemical compound with the CAS number 86053-23-8. It is characterized by its molecular formula, C12H12N2O, and molecular weight of 200.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.

Synthesis and Preparation

The synthesis of N-(2-methylquinolin-5-yl)acetamide typically involves the reaction of 2-methylquinolin-5-amine with acetic anhydride or acetyl chloride in the presence of a base. This method is common for preparing amide derivatives of amines.

Biological Activity

While specific biological activities of N-(2-methylquinolin-5-yl)acetamide are not extensively documented, quinoline derivatives generally exhibit a wide range of biological properties. These include antimicrobial, antiviral, and anticancer activities, depending on the substitution patterns on the quinoline ring .

Research Findings

Research on quinoline derivatives has shown promising results in various therapeutic areas:

-

Antimicrobial Activity: Quinoline derivatives have been explored for their potential against bacterial and fungal pathogens. Modifications to the quinoline structure can enhance antimicrobial efficacy .

-

Anticancer Activity: Some quinoline compounds have demonstrated anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells .

-

Antimalarial Activity: Quinoline-based compounds are well-known for their antimalarial effects, with chloroquine being a classic example. New derivatives are being developed to combat drug resistance .

Future Directions

Future research on N-(2-methylquinolin-5-yl)acetamide could focus on exploring its specific biological activities, optimizing its synthesis for higher yields, and modifying its structure to enhance therapeutic potential. Given the broad spectrum of biological activities associated with quinoline derivatives, there is potential for this compound to contribute to advancements in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume